2-Acetylpyridine

Beschreibung

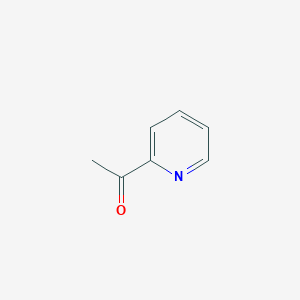

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKVQEKCUACUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024409 | |

| Record name | 1-(2-Pyridyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma | |

| Record name | 2-Acetylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

189.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ether and acids, Soluble (in ethanol) | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.077-1.084 | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.37 [mmHg] | |

| Record name | 2-Acetylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-62-9, 30440-88-1 | |

| Record name | 2-Acetylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylpyridine (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030440881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ACETYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Pyridyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/629O10UI3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Acetylpyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical and physical properties, synthesis, and biological significance of 2-acetylpyridine and its derivatives.

Introduction

This compound is an aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its unique molecular structure, featuring both a pyridine (B92270) ring and an acetyl group, allows for a wide range of chemical modifications, making it a valuable precursor in the development of novel compounds with diverse applications, particularly in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of the biological activities of its derivatives relevant to drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic popcorn-like odor.[3][4] The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO | [4][5] |

| Molecular Weight | 121.14 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Odor | Popcorn-like, tobacco-like | [3][7] |

| Melting Point | 8 - 10 °C | [4] |

| Boiling Point | 188 - 189 °C | [4][8] |

| Density | 1.08 g/mL at 25 °C | [4][8] |

| Refractive Index (n20/D) | 1.521 | [8] |

| Flash Point | 73 °C (163 °F) | [4] |

| pKa | 2.643 (+1) at 25°C | [9] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | 170 g/L; 18.2 g/100g at 25°C | [6][7] |

| Ethanol | Soluble | [10] |

| Ether | Soluble | [10] |

| Acetone | Soluble | [6] |

| Carbon Tetrachloride | Slightly soluble | [7] |

Spectroscopic Data

| Technique | Key Data | Reference(s) |

| ¹H NMR | Spectra available | [11] |

| ¹³C NMR | Spectra available | [11][12] |

| FTIR | Spectra available | [1][13] |

| Mass Spectrometry | Spectra available | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and one of its prominent derivatives, 2,2':6',2''-terpyridine, which is of significant interest in coordination chemistry and drug design.

Synthesis of this compound

A common method for the preparation of this compound involves the acylation of a pyridine derivative. One documented procedure utilizes 2-picolinic acid as the starting material.

Protocol: Synthesis of this compound from 2-Picolinic Acid [14]

-

Acyl Chloride Formation:

-

In a reaction flask, suspend 2-picolinic acid in an inert solvent such as toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to 55-65 °C with stirring.

-

Slowly add a chlorinating agent (e.g., thionyl chloride) dropwise.

-

After the addition is complete, heat the reaction to reflux for 2-3 hours.

-

Remove the excess chlorinating agent and solvent by distillation under reduced pressure to obtain 2-picolinoyl chloride.

-

-

Malonate Acylation:

-

In a separate flask, combine an inorganic salt catalyst, a second inert solvent, a basic substance, and a dialkyl malonate (e.g., di-tert-butyl malonate).

-

Stir the mixture thoroughly and then add the 2-picolinoyl chloride from the previous step dropwise.

-

Heat the reaction mixture to drive the acylation.

-

After the reaction is complete, neutralize with hydrochloric acid.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate and saturated brine.

-

Dry the organic layer and concentrate under reduced pressure to yield the acylated malonate derivative.

-

-

Decarboxylation:

-

Add the acylated malonate derivative to a mixed solution of water, an organic acid (e.g., acetic acid), and an inorganic acid (e.g., sulfuric acid).

-

Heat the mixture to reflux to facilitate decarboxylation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate under reduced pressure to obtain this compound.

-

References

- 1. This compound | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound thiocarbonohydrazones. Potent inactivators of herpes simplex virus ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis, characterization and biological activity of this compound-α naphthoxyacetylhydrazone and its metal complexes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. spectrabase.com [spectrabase.com]

- 12. mdpi.com [mdpi.com]

- 13. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN109503469B - Preparation method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Core Structural Properties and Characteristics of 2-Acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylpyridine is a heterocyclic ketone that serves as a versatile building block in organic synthesis, with significant applications in the pharmaceutical, flavor, and fragrance industries. Its unique structural features, comprising a pyridine (B92270) ring and a methyl ketone group, impart a distinct reactivity profile, making it a valuable precursor for a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core structural properties, characteristics, synthesis, and biological significance of this compound and its derivatives.

Physicochemical and Spectroscopic Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₇NO | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Popcorn-like, tobacco-like | [1] |

| Melting Point | 8-10 °C | [1] |

| Boiling Point | 188-189 °C | [1] |

| Density | 1.08 g/mL at 25 °C | [1] |

| Solubility | Soluble in water, alcohol, and ether | [1] |

| pKa | 2.74 (strongest basic) | [1] |

| logP | 0.85 | [1] |

| Flash Point | 73 °C | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observed Values |

| ¹H NMR | Chemical shifts (δ) are observed for the pyridine ring protons and the methyl protons. |

| ¹³C NMR | Resonances corresponding to the seven carbon atoms, including the carbonyl carbon and the carbons of the pyridine ring, are observed. |

| Infrared (IR) | A characteristic strong absorption band for the C=O stretching vibration of the ketone is observed around 1685 cm⁻¹. |

| UV-Vis | Exhibits absorption maxima in the ultraviolet region, characteristic of the pyridine and carbonyl chromophores. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight. |

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through several methods. The most common laboratory-scale preparations are the Grignard reaction and acylation of pyridine derivatives.

Experimental Protocol 1: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 2-bromopyridine (B144113) using a Grignard reagent.[1]

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Acetyl chloride

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 2-bromopyridine in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (2-pyridylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Acylation: The freshly prepared Grignard reagent is cooled in an ice bath. Acetyl chloride, dissolved in anhydrous diethyl ether, is added dropwise to the stirred solution.

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Experimental Protocol 2: Purification by Vacuum Distillation

Apparatus:

-

Round-bottom flask

-

Distillation head with a condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle with a stirrer

Procedure:

-

The crude this compound is placed in the round-bottom flask.

-

The distillation apparatus is assembled and connected to a vacuum pump.

-

The pressure is reduced to the desired level.

-

The flask is heated gently with stirring.

-

The fraction distilling at the boiling point of this compound at the applied pressure is collected in the receiving flask.

Chemical Reactions and Derivatives

The ketone and pyridine functionalities of this compound allow for a variety of chemical transformations, leading to the synthesis of numerous derivatives with significant biological activities.

Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis

Chalcones are synthesized via a Claisen-Schmidt condensation between this compound and an aromatic aldehyde in the presence of a base.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol

-

Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Equimolar amounts of this compound and the aromatic aldehyde are dissolved in ethanol.

-

A catalytic amount of aqueous NaOH or KOH solution is added to the mixture.

-

The reaction is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is poured into crushed ice and acidified with dilute HCl.

-

The precipitated chalcone is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.

Biological Activities and Signaling Pathways of this compound Derivatives

Derivatives of this compound, particularly thiosemicarbazones and Schiff bases, have demonstrated significant potential as anticancer and antimicrobial agents.

Anticancer Activity of this compound Thiosemicarbazones

This compound thiosemicarbazones exhibit potent anticancer activity, primarily through the induction of apoptosis (programmed cell death) and inhibition of cell cycle progression.[3]

The anticancer mechanism often involves the chelation of intracellular iron, leading to the generation of reactive oxygen species (ROS) and subsequent cellular stress. This stress can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Caption: Proposed apoptotic signaling pathway induced by this compound thiosemicarbazones.

Antimicrobial Activity of this compound Schiff Bases

Schiff bases derived from this compound have shown promising activity against a range of bacteria.[4][5] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Method: Broth Microdilution Method

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The this compound Schiff base is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Caption: Experimental workflow for antimicrobial activity testing.

Conclusion

This compound is a compound of considerable interest due to its versatile chemical reactivity and the diverse biological activities of its derivatives. This guide has provided a detailed overview of its structural properties, synthesis, and the mechanisms of action of its biologically active derivatives. The provided experimental protocols and pathway diagrams are intended to serve as valuable resources for researchers in the fields of medicinal chemistry, drug discovery, and materials science, facilitating further exploration of this important heterocyclic scaffold.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, crystal structure and antiproliferative mechanisms of this compound-thiosemicarbazones Ga(III) with a greater selectivity against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Acetylpyridine (CAS 1122-62-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetylpyridine (CAS No. 1122-62-9), a versatile heterocyclic ketone with significant applications in pharmaceutical and chemical industries. This document outlines its physicochemical properties, detailed synthesis protocols, analytical characterization, and its role in drug development, particularly as a scaffold for potent therapeutic agents.

Core Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid with a distinct tobacco-like aroma.[1] Its key properties are summarized in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1122-62-9 | [2] |

| Molecular Formula | C₇H₇NO | [2] |

| Molecular Weight | 121.14 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 8 to 10 °C | [2] |

| Boiling Point | 188 to 189 °C | [2] |

| Density | 1.08 g/mL at 25 °C | [2] |

| Flash Point | 73 °C | [2] |

| Solubility | Soluble in water (18.2 g/100g @ 25°C), alcohol, and ether. Slightly soluble in carbon tetrachloride. | [4] |

Spectroscopic Data

| Spectroscopic Method | Key Features | Reference(s) |

| ¹H NMR | Spectra available for review. | [3] |

| ¹³C NMR | Spectra available for review. | [5] |

| Mass Spectrometry (MS) | Spectra available for review. | [3] |

| Infrared (IR) Spectroscopy | Spectra available for review. | [3] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been established. Below are detailed methodologies for two common and effective preparation methods.

Synthesis via Grignard Reaction from 2-Bromopyridine (B144113)

This method involves the acylation of a Grignard reagent formed from 2-bromopyridine.[2]

Experimental Protocol:

-

Grignard Reagent Formation: To a flask containing magnesium turnings (1.2 equivalents) and a crystal of iodine in dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add a solution of 2-bromopyridine (1 equivalent) in dry THF dropwise. The reaction is initiated with gentle heating and then maintained at reflux for 1-2 hours until the magnesium is consumed.

-

Acylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of acetyl chloride (1.1 equivalents) in dry THF dropwise, maintaining the temperature below 5 °C.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[6]

Multi-step Synthesis from 2-Picolinic Acid

This route involves the conversion of 2-picolinic acid to its acid chloride, followed by reaction with a malonic ester and subsequent hydrolysis and decarboxylation.[7][8]

Experimental Protocol:

-

Formation of 2-Picolinoyl Chloride: In a round-bottom flask, suspend 2-picolinic acid (1 equivalent) in an inert solvent such as toluene. Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to 55-65 °C and add thionyl chloride (1.2 equivalents) dropwise. Reflux the reaction for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-picolinoyl chloride, which can be used directly in the next step.[7][8]

-

Malonic Ester Condensation: In a separate flask, prepare a solution of a suitable dialkyl malonate (e.g., diethyl malonate, 1.5 equivalents) and a base (e.g., sodium ethoxide, 1.5 equivalents) in an inert solvent like ethanol. Cool the solution to 0 °C and add the crude 2-picolinoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Hydrolysis and Decarboxylation: Add an aqueous acid solution (e.g., 10% sulfuric acid) to the reaction mixture and heat to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

Work-up and Purification: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate). Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the resulting crude this compound by vacuum distillation.[7][8]

Experimental and Synthetic Workflows

To visualize the laboratory procedures, the following diagrams illustrate the workflows for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Caption: General workflow for the analysis and characterization of this compound.

Role in Drug Development and Proposed Mechanism of Action

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[9] Of particular interest are its thiosemicarbazone derivatives, which have demonstrated potent antiproliferative and antimalarial activities.[10][11][12]

The primary mechanism of action for this compound thiosemicarbazones is believed to be their function as potent iron chelators.[10][11] Iron is an essential cofactor for ribonucleotide reductase, a key enzyme in the synthesis of DNA. By chelating intracellular iron, these compounds inhibit the action of ribonucleotide reductase, thereby halting DNA synthesis and preventing cell proliferation. This makes them promising candidates for anticancer therapies.[13]

The redox activity of the iron complexes formed by these ligands is also a critical factor in their biological efficacy.[10][11]

Caption: Proposed mechanism of action for this compound thiosemicarbazones.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(1122-62-9) 1H NMR spectrum [chemicalbook.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. CN109503469B - Preparation method of this compound - Google Patents [patents.google.com]

- 8. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound thiosemicarbazones. 1. A new class of potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Enduring Significance of 2-Acetylpyridine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylpyridine, a seemingly simple heterocyclic ketone, holds a significant position at the crossroads of flavor chemistry, organic synthesis, and pharmaceutical development. First identified as a key contributor to the desirable roasted aromas in foods, its journey from a natural flavor component to a versatile synthetic building block is a testament to the evolution of organic chemistry. This technical guide provides a comprehensive overview of the discovery, history, and core chemical principles of this compound. It details key synthetic methodologies, presents collated quantitative data, and visualizes reaction pathways to serve as a vital resource for professionals in research and development.

Discovery and Historical Context

While pinpointing a single moment of "discovery" for this compound is challenging, its history is intrinsically linked to the broader exploration of pyridine (B92270) chemistry that began in the 19th century. Pyridine itself was first isolated from bone oil in 1849, and the subsequent decades saw pioneering chemists like Hantzsch and Chichibabin develop fundamental methods for synthesizing the pyridine ring.

The emergence of this compound as a compound of interest grew from studies into the chemical constituents of food aromas. It was identified as a naturally occurring volatile compound formed during the Maillard reaction and nixtamalization processes. This reaction, responsible for the browning and flavor of cooked foods, generates this compound, which imparts characteristic popcorn, nutty, and tortilla-like notes. Its potent aroma quickly established it as a valuable flavoring substance in the food and beverage industry.

Synthetically, the preparation of this compound became more accessible with the advent of organometallic chemistry. One of the most established methods involves the acylation of a 2-pyridyl Grignard reagent, formed from 2-bromopyridine (B144113), with an acetylating agent. More recent advancements have focused on developing higher-yielding and more sustainable methods, such as those starting from readily available 2-picolinic acid.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's properties is fundamental to its application. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO | |

| Molar Mass | 121.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 8 to 10 °C (46 to 50 °F) | |

| Boiling Point | 188 to 189 °C (370 to 372 °F) | |

| Density | 1.08 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.521 | |

| Flash Point | 73 °C (163 °F) | |

| Solubility | Soluble in water, ethanol, ether |

Table 2: Spectroscopic Data of this compound

| Technique | Key Peaks / Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 8.65 (d, 1H), 8.00 (d, 1H), 7.80 (t, 1H), 7.40 (t, 1H), 2.70 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 200.5, 153.5, 149.0, 136.5, 127.0, 121.5, 26.0 |

| IR (neat) | ν (cm⁻¹): 1700 (C=O), 1580, 1470, 1430 (aromatic C=C and C=N) |

| Mass Spectrometry (EI) | m/z (%): 121 (M⁺, 40), 106 (100), 78 (85), 51 (50) |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of this compound has evolved to improve yield, purity, and scalability. Below are detailed protocols for two prominent methods.

Synthesis via Grignard Reaction from 2-Bromopyridine

This classical method remains a staple for the laboratory-scale synthesis of this compound. It involves the formation of a 2-pyridyl Grignard reagent, which then undergoes acylation.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (B95107) (THF). A solution of 2-bromopyridine in anhydrous THF is added dropwise, maintaining a gentle reflux. The reaction is typically initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane. The mixture is stirred until the magnesium is consumed.

-

Acylation: The Grignard solution is cooled to 0 °C. Acetic anhydride (B1165640) or acetyl chloride, dissolved in anhydrous THF, is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Work-up and Purification: After the addition is complete, the reaction is warmed to room temperature and stirred for an additional 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

Caption: Grignard synthesis of this compound.

Multi-step Synthesis from 2-Picolinic Acid

This modern approach, often found in patent literature, offers a scalable route from an inexpensive starting material.[1]

Experimental Protocol:

-

Acid Chloride Formation: 2-Picolinic acid is dissolved in an inert solvent such as toluene. A catalytic amount of N,N-dimethylformamide (DMF) is added. A chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added dropwise at a controlled temperature (typically 55-65 °C). The reaction mixture is then heated to reflux for 2-3 hours. After completion, excess chlorinating agent and solvent are removed by distillation under reduced pressure to yield 2-picolinoyl chloride, which is used directly in the next step.

-

Malonate Acylation: In a separate reaction vessel, di-tert-butyl malonate and a base (e.g., triethylamine) are dissolved in a suitable solvent like ethyl acetate. The crude 2-picolinoyl chloride is added dropwise. The reaction is heated to complete the acylation. After cooling, the mixture is neutralized with dilute acid, and the organic layer is separated, washed, dried, and concentrated to give di-tert-butyl 2-picolinoylmalonate.

-

Hydrolysis and Decarboxylation: The resulting malonate derivative is refluxed in a mixture of water, an organic acid (e.g., acetic acid), and a catalytic amount of a strong inorganic acid (e.g., sulfuric acid). This step hydrolyzes the tert-butyl esters and promotes decarboxylation. Upon completion, the reaction mixture is cooled, neutralized with a base, and extracted with an organic solvent. The organic extracts are dried and concentrated, and the resulting crude this compound is purified by vacuum distillation.

Caption: Synthesis from 2-Picolinic Acid.

Natural Formation: The Maillard Reaction

This compound is a significant product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.

Caption: Simplified Maillard Reaction Pathway.

Applications in Drug Development and Organic Synthesis

Beyond its role in the flavor industry, this compound is a valuable intermediate in pharmaceutical and organic synthesis. Its pyridine ring and ketone functional group offer two points for chemical modification, making it a versatile scaffold.

-

Pharmaceutical Intermediate: this compound is a precursor for a variety of biologically active molecules. It is a key starting material in the synthesis of doxylamine, an antihistamine used to treat insomnia and cold symptoms. Furthermore, derivatives of this compound have been investigated for a range of therapeutic applications, including antiviral and anticancer activities.

-

Ligand Synthesis: The nitrogen of the pyridine ring and the oxygen of the acetyl group can act as a bidentate ligand, chelating to metal ions. This property is exploited in the synthesis of various coordination complexes with applications in catalysis and materials science.

-

Building Block in Organic Synthesis: The acetyl group can undergo a wide range of reactions, including condensation, reduction, and halogenation, allowing for the construction of more complex molecular architectures based on the pyridine core.

Conclusion

From its origins as a naturally occurring flavor compound to its current status as a versatile synthetic intermediate, this compound has a rich history and a promising future. Its unique combination of aromatic and carbonyl functionalities ensures its continued importance in diverse fields, from the development of novel food flavorings to the synthesis of life-saving pharmaceuticals. This guide has provided a comprehensive overview of its discovery, properties, synthesis, and applications, serving as a foundational resource for scientists and researchers.

References

An In-depth Technical Guide to 2-Acetylpyridine: Molecular Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylpyridine, a heterocyclic ketone, is a versatile building block in organic synthesis with significant applications in the pharmaceutical and flavor industries. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. Furthermore, it delves into the applications of this compound derivatives in drug development, with a particular focus on the mechanism of action of this compound thiosemicarbazones as potent iron chelators and ribonucleotide reductase inhibitors.

Molecular Structure and Formula

This compound, with the IUPAC name 1-(pyridin-2-yl)ethanone, is an organic compound consisting of a pyridine (B92270) ring substituted at the 2-position with an acetyl group.[1][2]

Molecular Formula: C₇H₇NO[3]

Molecular Weight: 121.14 g/mol [3]

CAS Number: 1122-62-9[3]

Below is a diagram illustrating the molecular structure of this compound.

Molecular Geometry

The geometry of this compound has been determined by X-ray crystallography of its derivatives. The pyridine ring is planar, and the acetyl group is nearly coplanar with the ring.

| Bond/Angle | Value (Å or °) |

| O(1)–C(1) | 1.225(4) Å |

| N(1)–C(1) | 1.338(4) Å |

| N(1)–N(2) | 1.390(3) Å |

| O(1)-C(1)-N(1) | 122.1(3) ° |

| C(1)-N(1)-N(2) | 118.9(3) ° |

| Table 1: Selected bond lengths and angles of a this compound derivative (this compound-salicyloylhydrazone).[4] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic popcorn-like odor.[5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Physical State | Liquid |

| Appearance | Colorless to pale yellow |

| Boiling Point | 188-189 °C |

| Melting Point | 8-10 °C |

| Density | 1.08 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.521 |

| Solubility | Soluble in water, alcohol, and ether |

| Flash Point | 73 °C |

| Table 2: Physicochemical properties of this compound.[6][7] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the reaction of 2-picolinic acid with a chlorinating agent followed by reaction with a malonic ester and subsequent hydrolysis and decarboxylation.[2][8]

References

- 1. Disulfide/thiol switches in thiosemicarbazone ligands for redox-directed iron chelation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetylpyridine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Acetylpyridine (CAS No. 1122-62-9), a compound used as a chemical intermediate in pharmaceutical and agricultural manufacturing, as a flavoring agent, and as an analytical reagent.[1] Adherence to these guidelines is critical to ensure the safety of laboratory and manufacturing personnel.

Chemical Identification and Physical Properties

This compound, also known as methyl 2-pyridyl ketone or 1-(2-pyridinyl)ethanone, is a colorless to pale yellow or brown liquid.[1][2][3][4][5] It is characterized by a heavy, oily, popcorn-like, or roasted odor.[2][3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇NO | [2][4] |

| Molar Mass | 121.14 g/mol | [3][6] |

| Appearance | Clear, colorless to yellow/brown liquid | [1][2][3][4] |

| Boiling Point | 188-193 °C | [2][3][7][8] |

| Melting Point | 8-10 °C | [3][9] |

| Flash Point | 73-76 °C (163.4-164 °F) (Closed Cup) | [2][3][9][10][11] |

| Density | 1.08 g/mL at 25 °C | [3][11][12] |

| Vapor Pressure | 0.481 mmHg at 25 °C | [1][3] |

| Water Solubility | Soluble (18.2 g/100g at 25°C; 170-200 g/L at 20°C) | [3][10] |

| Refractive Index | n20/D 1.518-1.524 | [3][5][11] |

Hazard Identification and Classification

This compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][4][6]

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Classification |

| H227 | Combustible liquid. | Hazard Statement |

| H315 | Causes skin irritation. | Hazard Statement |

| H319 | Causes serious eye irritation. | Hazard Statement |

| H335 | May cause respiratory irritation. | Hazard Statement |

| P210 | Keep away from heat, sparks, open flames and hot surfaces. No smoking. | Precautionary Statement |

| P261 | Avoid breathing vapor/spray. | Precautionary Statement |

| P264 | Wash contaminated skin thoroughly after handling. | Precautionary Statement |

| P271 | Use only outdoors or in a well-ventilated area. | Precautionary Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Precautionary Statement |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | Precautionary Statement |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Precautionary Statement |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Precautionary Statement |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | Precautionary Statement |

| P403+P235 | Store in a well-ventilated place. Keep cool. | Precautionary Statement |

| P501 | Dispose of contents/container in accordance with national regulations. | Precautionary Statement |

Toxicological Information

The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[1][10] To the best of current knowledge, the chronic health effects have not been fully investigated.[1]

Table 3: Acute Toxicity Data

| Route | Species | Value | Source(s) |

| Oral | Rat | LD50: 2280 mg/kg | [1] |

-

Germ Cell Mutagenicity: Results are negative in the Ames Salmonella typhimurium assay.[1] A weak positive response was noted in the mouse lymphoma assay at the highest tested dose with activation.[1]

-

Carcinogenicity: No epidemiological studies or 2-year animal carcinogenicity studies were identified in the available literature.[1][13] It is not identified as a carcinogen by IARC.[6][7]

First Aid Measures

Prompt and appropriate first aid is essential in the event of exposure. Always show the Safety Data Sheet (SDS) to medical personnel.[2][6][7][14]

General Advice: Get medical attention immediately if symptoms occur or if you feel unwell.[1][2]

-

Inhalation: Remove the affected person to fresh air and keep them warm and at rest in a position comfortable for breathing.[1][2] If breathing is difficult, trained personnel may administer oxygen.[9] If the person is not breathing, provide artificial respiration.[6][7][14]

-

Skin Contact: Immediately take off all contaminated clothing.[1] Wash the skin with plenty of soap and water for at least 15 minutes.[1][6][7][10] If skin irritation occurs, get medical advice.[1][2]

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes.[1][2][6][7] Remove contact lenses if present and easy to do.[1][2] Continue rinsing. If eye irritation persists, seek medical attention.[1][2]

-

Ingestion: Rinse mouth with water.[6][7][14] Do NOT induce vomiting.[6][7][10][14] Never give anything by mouth to an unconscious person.[6][7][14] Call a poison center or doctor if you feel unwell.[1]

Caption: First Aid Response Workflow for this compound Exposure.

Fire Fighting and Accidental Release Measures

Fire Fighting Protocol

This compound is a combustible liquid.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.[2][10]

Table 4: Fire Extinguishing Media

| Suitable Media | Unsuitable Media |

| Alcohol-resistant foam | Water jet (may spread fire) |

| Carbon dioxide (CO₂) | |

| Dry chemical powder | |

| Water spray or fog (for cooling) |

Firefighter Protection:

-

Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[6][7][10][15]

-

Wear standard firefighter's protective clothing.[2]

Accidental Release and Spill Cleanup Protocol

Personal Precautions:

-

Do not touch or walk through spilled material.[2]

-

Wear appropriate personal protective equipment (PPE) as described in Section 6.[2][6][7]

Environmental Precautions:

-

Prevent product from entering drains, sewers, or waterways.[1][6][7][14]

-

Inform relevant authorities if environmental pollution occurs.[1][2]

Cleanup Methodology:

-

Containment: Approach the spill from upwind.[2] Contain the spillage with sand, earth, or other non-combustible absorbent material.[1]

-

Collection: Collect the absorbed material using an electrically protected vacuum cleaner or by wet-brushing and place it into a suitable, labeled container for disposal.[6][7]

-

Decontamination: Flush the contaminated area with plenty of water.[2] Clean all tools and equipment used in the cleanup.[1]

Caption: General Workflow for Accidental Spill Response.

Handling, Storage, and Personal Protection

Safe Handling Procedures

-

Keep away from heat, sparks, and open flames.[2][6][7] Take measures to prevent the buildup of electrostatic charge.[6][7]

Storage Requirements

-

Store in a cool, dry, and well-ventilated place.[1][2][6][7]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6][7]

-

Store away from incompatible materials, such as strong oxidizing agents.[1][2]

Personal Protective Equipment (PPE)

Appropriate engineering controls, such as adequate ventilation and local exhaust, should be used to control airborne levels.[2][4]

Caption: Recommended PPE for Handling this compound.

Detailed PPE Specifications:

-

Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[6][10] A face shield may be appropriate in some situations.[1][9]

-

Skin and Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][10] Gloves must be inspected prior to use.[6][14] Use proper glove removal technique to avoid skin contact.[6] Wear protective clothing and boots to prevent contact.[1][10]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations to a safe level, a NIOSH or CEN-approved respirator is required.[1][6][10] Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[6]

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with local, regional, and national regulations.[1][2] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[7][14] It is recommended to contact a licensed professional waste disposal service.[7][14] Do not allow the product to be released into the environment.[6][7]

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. synerzine.com [synerzine.com]

- 3. 2-acetyl-pyridine [chembk.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. 2-acetyl pyridine, 1122-62-9 [thegoodscentscompany.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. file1.lookchem.com [file1.lookchem.com]

- 8. This compound | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. This compound(1122-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 2-Acetylpyridin ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | 1122-62-9 [chemicalbook.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Biological Activity of 2-Acetylpyridine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylpyridine, a versatile heterocyclic ketone, and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent chemical reactivity of the pyridine (B92270) ring and the acetyl group allows for diverse structural modifications, leading to the synthesis of novel compounds with potent antimicrobial, antitumor, and other therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action, including key signaling pathways.

Antitumor Activity

Derivatives of this compound, particularly thiosemicarbazones and hydrazones, have shown remarkable potential as anticancer agents. These compounds exhibit potent cytotoxicity against a variety of cancer cell lines, often with greater efficacy than established chemotherapeutic drugs.

Quantitative Antitumor Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of this compound Thiosemicarbazone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound 4N-ethyl thiosemicarbazone (HAc4Et) | Ovarian Cancer (cisplatin-resistant) | 0.0009 (mean) | [1] |

| Platinum(II) complex of HAc4Et | Ovarian Cancer (cisplatin-resistant) | 0.0007 (mean) | [1] |

| Palladium(II) complex of HAc4Et | Ovarian Cancer (cisplatin-resistant) | 0.0005 (mean) | [1] |

| HApT analogues (four potent derivatives) | Various tumor cell lines | 0.001 - 0.002 | [2] |

| N(4)-substituted this compound-N(4)-methyl-3-thiosemicarbazone Copper(II) complex | Human Lung Cancer (A549) | 0.72 | [3] |

| Zinc(II) complex of 2-acetyl pyridine 1-(4-fluorophenyl)-piperazinyl thiosemicarbazone | K562 (Leukemia), MDA-MB-453 (Breast) | 0.026 - 0.090 | [4] |

| This compound N(4)-phenyl thiosemicarbazone derivatives | RT2 (Glioma, p53 wild-type) | 0.024 - 0.0014 | [5] |

| This compound N(4)-phenyl thiosemicarbazone derivatives | T98 (Glioma, p53 mutant) | 0.050 - 0.0010 | [5] |

Table 2: Anticancer Activity of this compound Hydrazone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound-α-naphthoxyacetylhydrazone (HA2PNA) and its metal complexes | Ehrlich Ascites Carcinoma | Data not quantified in IC50 | [1] |

Mechanism of Antitumor Action

The antitumor activity of this compound derivatives is often attributed to their ability to interfere with critical cellular processes, including DNA synthesis and cell cycle regulation.

Inhibition of Ribonucleotide Reductase: A key mechanism of action for many thiosemicarbazones is the inhibition of ribonucleotide reductase (RRT), the rate-limiting enzyme in the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. By chelating iron, a crucial cofactor for the R2 subunit of RRT, these compounds disrupt the enzyme's function, leading to the depletion of the dNTP pool and subsequent cell cycle arrest and apoptosis.

Induction of Apoptosis: Several this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various signaling pathways, including the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the execution of the apoptotic cascade.

Signaling Pathway Diagrams

Caption: Proposed mechanism of antitumor action of this compound derivatives.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is widely used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[6][7][8]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to untreated control cells and determine the IC50 value.

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Antimicrobial Activity

A significant number of this compound derivatives, including chalcones, hydrazones, and metal complexes, have demonstrated potent activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected this compound derivatives.

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| This compound Chalcones | Staphylococcus aureus | Not specified in µg/mL | [9] |

| This compound Chalcones | Escherichia coli | Not specified in µg/mL | [9] |

| Copper(II) complexes of this compound- and 2-benzoylpyridine-derived hydrazones | Various pathogens | 32 - 128 | [10] |

| Hydrazone derivatives | Staphylococcus aureus | 64 | [11] |

| Hydrazone derivatives | Pseudomonas aeruginosa | 64 | [11] |

| Hydrazone derivatives | Bacillus subtilis | 64 | [11] |

| Hydrazone derivatives | Enterococcus faecalis | 32 | [11] |

| Hydrazone derivatives | Candida albicans | 64 | [11] |

| Hydrazide-hydrazone derivatives | Bacillus subtilis, Staphylococcus aureus, Micrococcus luteus | 0.08 - 1 | [12] |

| Hydrazide-hydrazone derivatives | Escherichia coli, Pseudomonas picketti | 0.08 - 1 | [12] |

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, it is believed that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The ability of many of these derivatives to chelate metal ions is also thought to play a role in their antimicrobial activity.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15][16][17]

-

Prepare Inoculum: Culture the test microorganism in an appropriate broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Prepare Compound Dilutions: Perform serial dilutions of the this compound derivative in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

- 1. In vitro antitumor activity of 2-acetyl pyridine 4n-ethyl thiosemicarbazone and its platinum(II) and palladium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. This compound thiosemicarbazones: cytotoxic activity in nanomolar doses against malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. benchchem.com [benchchem.com]

- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 9. SRB assay for measuring target cell killing [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. turkjps.org [turkjps.org]

- 12. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. youtube.com [youtube.com]

- 17. protocols.io [protocols.io]

2-Acetylpyridine: A Key Aroma Compound Forged in the Maillard Reaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Acetylpyridine, a heterocyclic ketone, is a significant volatile flavor compound responsible for the desirable roasted, popcorn-like, and nutty aromas in a wide array of thermally processed foods.[1][2] Its formation is intrinsically linked to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that are fundamental to the development of color and flavor in cooked foods.[1][3] This technical guide provides a comprehensive overview of this compound as a Maillard reaction product, detailing its formation pathways, sensory properties, and quantitative occurrence in various food matrices. Furthermore, it presents detailed experimental protocols for its analysis and discusses its broader applications and toxicological profile, offering a critical resource for researchers in food science, flavor chemistry, and drug development.

Introduction

The Maillard reaction, first described by Louis-Camille Maillard in 1912, is a cornerstone of food chemistry, responsible for the appealing sensory characteristics of baked, roasted, and fried foods.[3] This intricate network of reactions generates a plethora of volatile and non-volatile compounds, among which heterocyclic ketones play a pivotal role in the final aroma profile. This compound (CASRN: 1122-62-9) stands out as a key contributor to the characteristic aromas of products such as popcorn, corn tortillas, beer, and roasted coffee.[1][4][5] Its potent, characteristic aroma makes it a molecule of great interest to the flavor and fragrance industry.[6] Understanding the mechanisms of its formation and developing robust analytical methods for its quantification are crucial for controlling and optimizing food quality, as well as for assessing its potential physiological effects.

Formation of this compound in the Maillard Reaction

The formation of this compound is a multi-step process that primarily involves the interaction of the amino acid proline with a reducing sugar, such as glucose, under thermal processing conditions.[7][8] The pathway involves key stages of the Maillard reaction, including the Strecker degradation of proline.[9][10]

The Maillard Reaction Framework

The Maillard reaction is broadly divided into three stages:

-

Initial Stage: Condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns product.[3][11]

-

Intermediate Stage: Degradation of the Amadori/Heyns products through various pathways, including enolization and the Strecker degradation of amino acids, leading to the formation of key reactive intermediates such as dicarbonyl compounds.[3][11]

-

Final Stage: Condensation and polymerization of the reactive intermediates to form a diverse range of heterocyclic compounds, including pyridines, pyrazines, and furans, as well as high molecular weight brown pigments called melanoidins.[3]

Proposed Formation Pathway of this compound

The formation of this compound is believed to proceed through the reaction of proline with dicarbonyl intermediates generated from sugar degradation. A plausible pathway is outlined below:

-

Strecker Degradation of Proline: Proline undergoes Strecker degradation in the presence of a dicarbonyl compound (e.g., glyoxal (B1671930) or methylglyoxal, formed from glucose degradation) to yield 1-pyrroline, carbon dioxide, and a Strecker aldehyde.[9][12]

-

Reaction with Dicarbonyls: 1-Pyrroline, a key intermediate, can then react with other dicarbonyl compounds or their fragmentation products.

-

Cyclization and Dehydration: A series of aldol-type condensations, cyclization, and dehydration reactions involving these intermediates leads to the formation of the substituted pyridine (B92270) ring characteristic of this compound.

Below is a DOT script representation of the proposed formation pathway.

Sensory Properties and Quantitative Occurrence

This compound is characterized by a potent aroma described as popcorn-like, nutty, bready, and having corn chip and fatty nuances.[12][13] Its high odor activity value contributes significantly to the overall flavor profile of many foods, even at low concentrations.

Table 1: Quantitative Occurrence of this compound in Various Food Products

| Food Product | Concentration Range | Reference(s) |

| Tortillas (from fresh masa dough) | 2 ppb | |

| Tortillas (from spray-dried masa flour) | 8 ppb | [13] |

| Baked Goods | 5 ppm (typical use level) | [4] |

| Breakfast Cereals | 3 ppm (typical use level) | [4] |

| Cheese | 3 ppm (typical use level) | [4] |

| Meat Products | 3 ppm (typical use level) | [4] |

| Beer | Present (off-flavor association) | [13] |

| Roasted Sesame Seed Oil | Detected | [13] |

| Coffee | Detected |

Experimental Protocols for Analysis

The quantification of this compound in complex food matrices requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method, often coupled with a pre-concentration step such as headspace solid-phase microextraction (HS-SPME).[14][15]

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a food sample.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound = 99 , FG 1122-62-9 [sigmaaldrich.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. This compound | 1122-62-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1122-62-9 | Reliable Global Supplier [chemicalbull.com]

- 7. Comparison of 2-acetylfuran formation between ribose and glucose in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ugc.futurelearn.com [ugc.futurelearn.com]

- 10. Strecker degradation - Wikipedia [en.wikipedia.org]

- 11. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strecker-type degradation produced by the lipid oxidation products 4,5-epoxy-2-alkenals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iljs.org.ng [iljs.org.ng]

Methodological & Application

Synthesis of 2-Acetylpyridine from 2-Bromopyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-acetylpyridine from 2-bromopyridine (B144113). The primary method outlined is the Grignard reaction, a robust and widely utilized transformation in organic synthesis.

Introduction

This compound is a versatile heterocyclic ketone that serves as a key building block in the synthesis of numerous pharmaceutical compounds and agrochemicals. Its preparation from readily available 2-bromopyridine via a Grignard reagent is a common and efficient strategy. This protocol offers a comprehensive guide for performing this synthesis, including reaction setup, workup, and purification.

Data Presentation

The following tables summarize the key reactants, reaction conditions, and product specifications for the synthesis of this compound.

Table 1: Reactants and Stoichiometry

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | 1.0 |

| Magnesium Turnings | Mg | 24.31 | 1.2 |

| Isobutylmagnesium chloride | C₄H₉ClMg | 116.87 | 1.1 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.2 |

| N-Methylpyrrolidone (NMP) | C₅H₉NO | 99.13 | 1.1 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - |

| Toluene | C₇H₈ | 92.14 | - |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Grignard Formation | |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 30 minutes |

| Acylation | |

| Reaction Temperature | -5 to -10 °C |

| Reaction Time | 4 hours |

| Overall Yield | 70-80% (estimated)¹ |

¹Note: While the direct yield for this specific transformation was not explicitly found, a similar synthesis of this compound from a different precursor reported a yield of 77.8%[1].

Experimental Workflow

The synthesis of this compound from 2-bromopyridine is a two-step process involving the formation of a Grignard reagent followed by acylation.

References

Application Notes and Protocols for the Synthesis of 2-Acetylpyridine via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-acetylpyridine, a key intermediate in organic synthesis and drug discovery, utilizing the Grignard reaction. The document outlines two primary synthetic routes, starting from either 2-bromopyridine (B144113) or 2-cyanopyridine (B140075).

Introduction

This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. It also finds use as a flavoring agent. The Grignard reaction offers a robust and versatile method for the preparation of this compound. This document details the necessary reagents, conditions, and procedures for successful synthesis, along with important considerations for optimizing reaction outcomes.

Two common starting materials for the Grignard synthesis of this compound are 2-bromopyridine and 2-cyanopyridine. The choice of starting material may depend on availability, cost, and the specific scale of the reaction. Both methods require strict anhydrous and anaerobic conditions to ensure the successful formation and reaction of the Grignard reagent.[1][2][3][4]

Data Presentation: A Comparative Summary of Synthetic Routes

The following table summarizes the quantitative data associated with different Grignard-based approaches to this compound synthesis.

| Starting Material | Grignard Reagent | Acylating Agent/Electrophile | Reported Yield | Reference |

| 2-Bromopyridine | 2-Pyridylmagnesium bromide | Acetyl chloride | 79% | [5] |

| 2-Cyanopyridine | Methylmagnesium bromide (CH₃MgBr) | 2-Cyanopyridine | Not specified | [1][2] |

| 2-Bromopyridine | 2-Pyridylmagnesium bromide (via exchange) | Substituted benzaldehyde | 80-90% (for carbinol) | [6] |

Note: The yield for the reaction starting from 2-cyanopyridine is not explicitly stated in the provided context, and the 80-90% yield for the 2-bromopyridine exchange reaction is for a related carbinol synthesis.

Experimental Protocols

Method 1: Synthesis of this compound from 2-Bromopyridine

This protocol involves the formation of a Grignard reagent from 2-bromopyridine, followed by acylation with acetyl chloride.[5]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Isobutyl chloride

-

2-Bromopyridine

-

Acetyl chloride

-

Aqueous ammonium (B1175870) chloride solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium sulfate (B86663) (anhydrous)

Procedure: